6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole
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Overview
Description
6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an imidazo[1,2-d][1,2,4]thiadiazole core substituted with a 4-bromophenyl group. The unique structural features of this compound make it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-bromoaniline with carbon disulfide and hydrazine hydrate to form 4-bromo-1,2,4-thiadiazole-3-thiol. This intermediate is then reacted with 2-bromoacetophenone to yield the desired imidazo[1,2-d][1,2,4]thiadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases. Additionally, the compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole can be compared with other similar compounds, such as:
Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in the substitution pattern and biological activities.
Benzimidazole derivatives: These compounds also possess a fused heterocyclic ring system and exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Thiazole derivatives: These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable scaffold for drug discovery and development.
Properties
CAS No. |
947534-74-9 |
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Molecular Formula |
C10H6BrN3S |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
6-(4-bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C10H6BrN3S/c11-8-3-1-7(2-4-8)9-5-14-6-12-15-10(14)13-9/h1-6H |
InChI Key |
GIDIPYHYLCYSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=NSC3=N2)Br |
Origin of Product |
United States |
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